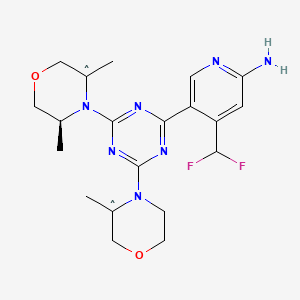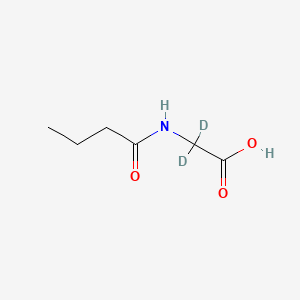
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)-, also known as tris(cyclopentadienyl)thulium, is a chemical compound with the formula C15H15Tm. It is a coordination complex where a thulium ion is bonded to three cyclopentadienyl ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thulium, tris(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of thulium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
This includes maintaining strict control over reaction conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium(IV) species.
Reduction: It can be reduced to form thulium(II) species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium(IV) oxide, while reduction could produce thulium(II) chloride .
Scientific Research Applications
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems.
Mechanism of Action
The mechanism by which thulium, tris(eta5-2,4-cyclopentadien-1-yl)- exerts its effects involves the interaction of the thulium ion with various molecular targets. The cyclopentadienyl ligands stabilize the thulium ion, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)cerium
- Tris(cyclopentadienyl)praseodymium
Uniqueness
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)- is unique due to the specific electronic configuration of the thulium ion, which imparts distinct chemical properties compared to other lanthanide cyclopentadienyl complexes. This uniqueness makes it particularly valuable in specialized applications such as advanced materials and catalysis .
Properties
Molecular Formula |
C15H3Tm-12 |
|---|---|
Molecular Weight |
352.12 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;thulium(3+) |
InChI |
InChI=1S/3C5H.Tm/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
JUKHILDRDGGUCE-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)

![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)


![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)

amine](/img/structure/B12350032.png)

